molecular formula C23H18ClFN4OS2 B2479362 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223916-96-8

1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Katalognummer: B2479362
CAS-Nummer: 1223916-96-8
Molekulargewicht: 484.99
InChI-Schlüssel: YQZGCCOQMWHMLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, modified with two distinct substituents: a (2-chloro-4-fluorobenzyl)thio group at position 1 and a (4-ethylbenzyl) group at position 2.

Eigenschaften

CAS-Nummer

1223916-96-8

Molekularformel

C23H18ClFN4OS2

Molekulargewicht

484.99

IUPAC-Name

12-[(2-chloro-4-fluorophenyl)methylsulfanyl]-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H18ClFN4OS2/c1-2-14-3-5-15(6-4-14)12-28-21(30)20-19(9-10-31-20)29-22(28)26-27-23(29)32-13-16-7-8-17(25)11-18(16)24/h3-11H,2,12-13H2,1H3

InChI-Schlüssel

YQZGCCOQMWHMLZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=C(C=C5)F)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFN5SC_{20}H_{19ClFN_5S}. Its structure includes a thieno[2,3-e][1,2,4]triazolo core which is known for its diverse biological activities. The presence of the chlorine and fluorine substituents on the benzyl moiety enhances the lipophilicity and biological interaction potential of the compound.

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives containing the 4-fluorobenzyl moiety have shown effectiveness in seizure models. In particular, compounds such as GM-90432 , which shares structural similarities with our target compound, demonstrated significant anticonvulsant activity in both zebrafish and mouse models through neurochemical modulation .

The proposed mechanism involves modulation of neurotransmitter levels and neuroprotective effects against oxidative stress. The compound may enhance levels of neurosteroids such as 5-hydroxytryptamine while reducing levels of stress-related neurotransmitters like cortisol , thereby stabilizing neuronal activity during seizure episodes .

Study 1: Anticonvulsant Efficacy

In a controlled study using a pentylenetetrazole (PTZ) model for epilepsy in zebrafish, the compound exhibited significant neuroprotective effects. The study reported that treatment with the compound resulted in a reduction in seizure frequency and severity compared to untreated controls. The mechanism was attributed to its ability to scavenge reactive oxygen species (ROS), thus protecting neurons from oxidative damage .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the benzyl groups significantly influenced biological activity. For example, variations in halogen substituents (such as fluorine and chlorine) were found to enhance binding affinity to target receptors involved in seizure modulation. This highlights the importance of functional group positioning in optimizing therapeutic efficacy .

Data Tables

Compound Molecular Formula Biological Activity Mechanism of Action
GM-90432C14H12ClF N3OAnticonvulsantNeurotransmitter modulation
Target CompoundC20H19ClF N5SAnticonvulsantROS scavenging

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

  • 1-((4-Chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (): Substituents: Replaces the 2-chloro-4-fluorobenzyl group with a 4-chlorobenzyl and substitutes the 4-ethylbenzyl with a 2-ethoxybenzyl. The absence of fluorine reduces electronegativity.
  • 7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (): Substituents: Features a methyl-phenyl group and an ethylcarboxylate ester. Impact: The carboxylate group enhances solubility but may reduce membrane permeability. The methyl-phenyl substituent could stabilize hydrophobic interactions in binding pockets.

Core Structure Variations

  • Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives (): Core: Lacks the triazolo ring fusion present in the reference compound. Example: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (). The chromen-thiazolo-pyrimidine hybrid may target different enzymes .
  • Triazolo-Benzo-Thieno-Pyrimidines (): Core: Incorporates a benzo-thieno ring system fused with triazolo-pyrimidine. Example: 4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-(4H)-one. Piperidine substituents enhance solubility and bioavailability .

Comparative Data Table

Compound Name / Core Structure Substituents Key Properties Biological Activity Reference
Reference Compound 2-Cl-4-F-benzylthio; 4-Et-benzyl High lipophilicity, electronegative N/A (structural analogue studies)
1-((4-Cl-benzyl)thio)-4-(2-ethoxybenzyl) derivative 4-Cl-benzyl; 2-ethoxybenzyl Steric bulk, H-bond potential Unreported
Thieno[3,4-d]pyrimidin-4(3H)-one () Chromen-thiazolo hybrid; methylthio Reduced planarity DNA/enzyme interaction potential
PI3Kα inhibitor 13a () Pyrazoline; dichlorophenyl; methoxyphenyl Planar conformation, hydrophobic IC₅₀ = 12 nM (PI3Kα)
Triazolo-benzo-thieno-pyrimidine () Piperidinylmethyl; 4-methylphenyl Enhanced solubility, rigidity Kinase inhibition (comparable to standards)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including thioether formation and heterocyclic ring closure. Key steps include:

  • Core formation : Reacting thieno[2,3-d]pyrimidine precursors with chlorinated benzyl thiols under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functionalization : Introducing the 4-ethylbenzyl group via nucleophilic substitution or coupling reactions.
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity (>95%) .
  • Purification : Recrystallization from ethanol/dioxane mixtures or column chromatography .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 529.08) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. How does solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (10–20 mM stock solutions recommended) .
  • Stability : Store at –20°C in inert atmospheres; avoid prolonged exposure to light or moisture to prevent thioether oxidation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide further optimization?

  • Substituent analysis : Replace the 4-ethylbenzyl group with bulkier aryl moieties (e.g., 4-tert-butylbenzyl) to enhance hydrophobic interactions in target binding pockets .
  • Thioether vs. sulfone : Compare bioactivity of the thioether group with its sulfone derivative to assess redox sensitivity .
  • Triazolo-pyrimidine core : Modify the triazolo ring (e.g., methyl or nitro substitutions) to modulate electron density and binding affinity .

Q. What methodologies resolve contradictions in biological activity data?

  • Assay standardization : Use orthogonal assays (e.g., MTT for cytotoxicity and enzymatic inhibition for target validation) to confirm activity .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from by-products .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number) .

Q. What computational tools predict binding modes and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on halogen-bonding (Cl/F) and π-π stacking .
  • ADME prediction : SwissADME estimates logP (~3.5) and BBB permeability (low), guiding formulation for CNS-excluded targets .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

Q. How to design in vitro assays for evaluating anticancer potential?

  • Cell lines : Use NCI-60 panels or patient-derived xenograft (PDX) models for broad-spectrum activity screening .
  • Dose-response : Test 0.1–100 µM concentrations with 72-hour exposure; include positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Combine Western blotting (apoptosis markers: caspase-3, PARP) and cell-cycle analysis (flow cytometry) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.